E3 ligase Ligand-Linker Conjugates 12

Overview

Description

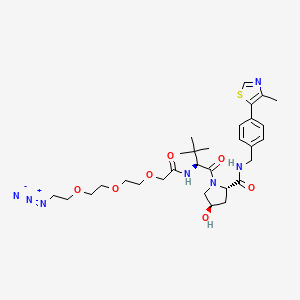

VH032-PEG3-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 3-unit polyethylene glycol linker. This compound is used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development. VH032-PEG3-N3 is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Mechanism of Action

Target of Action

E3 Ligase Ligand-Linker Conjugates 12 primarily targets E3 ubiquitin ligases . These are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The compound can serve as a Cereblon ligand to recruit CRBN protein .

Mode of Action

This compound is a heterobifunctional compound comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . It induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound is involved in the ubiquitin-proteasome system (UPS) , a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This process is crucial in maintaining cellular homeostasis by degrading excessive or abnormal proteins in cells . It plays a vital role during posttranslational modification .

Action Environment

It’s known that the human genome encodes 600 e3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Biochemical Analysis

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .

Cellular Effects

This compound have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by this compound can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .

Transport and Distribution

This compound are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of this compound can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG3-N3 involves the incorporation of the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 3-unit polyethylene glycol linker. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Strain-promoted alkyne-azide cycloaddition reactions can also occur with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Industrial Production Methods

Industrial production of VH032-PEG3-N3 involves large-scale synthesis using the same principles as the laboratory synthesis. The process includes the preparation of the von Hippel-Lindau ligand, the polyethylene glycol linker, and the azide group, followed by their conjugation under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG3-N3 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of VH032-PEG3-N3 reacting with alkyne groups in the presence of copper catalysts

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups

Common Reagents and Conditions

Copper-catalyzed azide-alkyne cycloaddition: Requires copper catalysts and alkyne-containing molecules

Strain-promoted alkyne-azide cycloaddition: Requires dibenzocyclooctyne or bicyclononyne-containing molecules

Major Products Formed

The major products formed from these reactions are the cycloaddition products, which are used in various applications, including the development of PROTACs .

Scientific Research Applications

VH032-PEG3-N3 is widely used in scientific research, particularly in the development of PROTACs. These are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, leading to the target protein’s ubiquitination and subsequent degradation by the proteasome. This technology has applications in:

Chemistry: Used in the synthesis of complex molecules and the study of protein-ligand interactions

Biology: Employed in the study of protein degradation pathways and the development of new therapeutic strategies

Medicine: Used in drug discovery and development, particularly in targeting disease-causing proteins for degradation

Industry: Applied in the production of high-purity compounds for research and development

Comparison with Similar Compounds

Similar Compounds

VH032: A von Hippel-Lindau ligand used in PROTAC technology.

VH298: Another von Hippel-Lindau ligand with similar applications.

Uniqueness

VH032-PEG3-N3 is unique due to its incorporation of a 3-unit polyethylene glycol linker and an azide group, which allows for versatile click chemistry reactions. This makes it highly useful in the development of PROTACs and other applications requiring precise molecular conjugation .

Biological Activity

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 12 , represent a significant advancement in targeted protein degradation (TPD) technology, primarily through their role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thus offering therapeutic potential in various diseases, including cancer.

Overview of E3 Ligase Ligand-Linker Conjugates

This compound is a bifunctional molecule that consists of:

- An E3 ligase ligand : This component binds to an E3 ubiquitin ligase, crucial for the ubiquitination process.

- A linker : This segment connects the E3 ligase ligand to a target protein ligand, facilitating the formation of a ternary complex necessary for degradation.

The structure can be summarized as:

where is the target protein ligand, is the linker, and is the E3 ligase binding moiety .

The mechanism by which E3 ligase ligand-linker conjugates induce degradation involves several key steps:

- Binding : The conjugate simultaneously binds to the target protein and an E3 ligase.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.

- Degradation : The polyubiquitinated target protein is recognized by the proteasome and subsequently degraded into smaller peptides .

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Selectivity : Research indicates that modifications in linker length and structure can significantly influence the selectivity and efficiency of protein degradation. For instance, shorter linkers may enhance selectivity for specific isoforms of proteins, such as p38δ over p38α .

- Therapeutic Applications : this compound have been shown to effectively degrade proteins implicated in cancer progression, making them promising candidates for therapeutic development. In particular, studies have demonstrated their ability to degrade bromodomain-containing proteins like BRD4, which are often overexpressed in various cancers .

Data Table: Summary of Biological Activity

Case Studies

- BRD4 Degradation :

- CDK Degradation :

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.